N'-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide
Description
N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloroacetyl group attached to a morpholine ring and a benzohydrazide moiety
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-morpholin-4-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c14-9-12(18)15-16-13(19)10-3-1-2-4-11(10)17-5-7-20-8-6-17/h1-4H,5-9H2,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEIPZPSEGQPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-morpholin-4-ylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety due to the controlled addition of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding amides and thioesters.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Condensation Reactions: Aldehydes and ketones are commonly used reagents.
Major Products Formed
Amides and Thioesters: Formed from nucleophilic substitution reactions.
Hydrazones and Hydrazides: Formed from condensation reactions.
Scientific Research Applications
N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroacetyl)-beta-alanine: Similar in structure but with a beta-alanine moiety instead of a morpholine ring.
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Contains a piperazine ring and a quinazolinone moiety.
Uniqueness
N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide is unique due to the presence of both a morpholine ring and a benzohydrazide moiety, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
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